molecular formula C8H10FNO B053614 2-(4-Fluoropyridin-3-yl)propan-2-ol CAS No. 116922-66-8

2-(4-Fluoropyridin-3-yl)propan-2-ol

Cat. No. B053614
CAS RN: 116922-66-8
M. Wt: 155.17 g/mol
InChI Key: TYSJRLWNDXAKTF-UHFFFAOYSA-N
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Description

“2-(4-Fluoropyridin-3-yl)propan-2-ol” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds containing a pyridine ring which bears a fluorine atom .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluoropyridin-3-yl)propan-2-ol” would consist of a pyridine ring with a fluorine atom at the 4-position, and a propan-2-ol group attached at the 2-position of the pyridine ring . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

As a fluoropyridine, “2-(4-Fluoropyridin-3-yl)propan-2-ol” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the fluorine atom and the propan-2-ol group could direct and influence these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluoropyridin-3-yl)propan-2-ol” would depend on its molecular structure. For instance, it would be expected to have properties typical of fluoropyridines, such as reduced basicity and reactivity compared to chlorinated and brominated analogues .

Safety And Hazards

The safety and hazards associated with “2-(4-Fluoropyridin-3-yl)propan-2-ol” would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound to prevent exposure and potential harm .

Future Directions

The future directions in the study and application of “2-(4-Fluoropyridin-3-yl)propan-2-ol” would depend on its potential uses. For instance, if it has potential applications in pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

2-(4-fluoropyridin-3-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-8(2,11)6-5-10-4-3-7(6)9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSJRLWNDXAKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CN=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoropyridin-3-yl)propan-2-ol

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